Bizine
Description
Historical Context and Discovery of Bizine
This compound was developed as an analogue of phenelzine (B1198762), a known monoamine oxidase (MAO) inhibitor mims.comalomedika.comnih.gov. The design and synthesis of phenelzine analogues were explored to identify compounds with inhibitory properties against LSD1 alomedika.comnih.gov. This research led to the identification of this compound, a novel phenelzine analogue featuring a phenyl-butyrylamide appendage, which demonstrated potent LSD1 inhibition in vitro alomedika.comnih.gov. The discovery of this compound was reported in 2014, highlighting the chemical biology approach of modifying existing scaffolds to target epigenetic enzymes alomedika.comnih.gov.
Significance of this compound as a Chemical Probe in Epigenetic Research
As a potent and selective inhibitor of LSD1, this compound holds significant value as a chemical probe in epigenetic research mims.comalomedika.comnih.gov. Its ability to inhibit LSD1 allows researchers to perturb LSD1 activity in cellular systems and study the resulting effects on histone methylation patterns and gene expression alomedika.comnih.gov. Chemical probes like this compound are crucial for dissecting the functions of specific protein domains or distinguishing between the catalytic and scaffolding roles of enzymes, complementing genetic manipulation techniques. The availability of well-characterized chemical probes for epigenetic targets, including demethylases like LSD1, has significantly advanced the field, enabling new biological findings and aiding target validation for potential therapeutic development.
Overview of Lysine-Specific Demethylase 1 (LSD1) and its Biological Relevance in Research Contexts
Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is the first histone demethylase to be identified. It belongs to the flavin adenine (B156593) dinucleotide (FAD)-dependent amine oxidase superfamily and primarily catalyzes the removal of methyl groups from monomethylated and dimethylated lysine (B10760008) 4 of histone H3 (H3K4me1 and H3K4me2) alomedika.comnih.gov. This demethylase activity is typically associated with transcriptional repression when LSD1 is part of corepressor complexes like the CoREST complex. LSD1 can also demethylate H3K9me1 and H3K9me2, which is often linked to transcriptional activation in specific contexts, such as hormone receptor-mediated gene expression.
Beyond histone substrates, LSD1 has also been shown to demethylate non-histone proteins, expanding its regulatory roles. LSD1 is involved in a wide array of biological processes, including development, cellular differentiation, embryonic pluripotency, and hematopoiesis. Its aberrant expression and activity have been implicated in numerous diseases, particularly cancer, where it can contribute to cell proliferation, metastasis, and invasiveness. LSD1's role in regulating immune checkpoints and influencing the tumor microenvironment has also highlighted its significance in cancer immunotherapy research. Furthermore, research suggests potential roles for LSD1 in neurodegenerative diseases alomedika.comnih.gov. Given its diverse and critical biological functions, LSD1 is a significant target of academic investigation to understand its mechanisms and explore its potential as a therapeutic target.
Rationale for Comprehensive Academic Investigation of this compound
The comprehensive academic investigation of this compound is warranted due to its specific activity against LSD1 and the enzyme's broad biological relevance. As a potent and selective LSD1 inhibitor, this compound provides a valuable tool to dissect the precise roles of LSD1 in various cellular processes and disease models mims.comalomedika.comnih.gov. Studies using this compound can help elucidate the consequences of LSD1 inhibition on global and locus-specific histone methylation patterns, gene expression profiles, and downstream cellular phenotypes such as proliferation, differentiation, and stress responses alomedika.comnih.gov.
Furthermore, investigating this compound allows for the exploration of the therapeutic potential of LSD1 inhibition in various disease contexts where LSD1 is implicated, including different types of cancer and potentially neurodegenerative conditions alomedika.comnih.gov. Research with this compound can also contribute to understanding the interplay between LSD1 activity and other epigenetic modifications or cellular pathways. The defined chemical structure and inhibitory profile of this compound make it a reliable probe for mechanistic studies aimed at uncovering the intricate regulatory networks controlled by LSD1.
Detailed research findings on this compound's effects provide a basis for further academic inquiry. For instance, this compound has been shown to modulate bulk histone methylation in cancer cells alomedika.comnih.gov. ChIP-seq experiments have revealed a significant overlap in the H3K4 methylation patterns affected by this compound and those altered in LSD1-deficient cells, supporting its on-target activity alomedika.comnih.gov. In cancer cell lines such as LNCaP and H460, this compound treatment led to a reduction in proliferation rate alomedika.comnih.gov. Additionally, this compound exhibited additive to synergistic effects on cell growth when combined with certain HDAC inhibitors in H460 cells alomedika.comnih.gov. Beyond cancer, this compound has shown neuroprotective effects in neurons exposed to oxidative stress, suggesting potential avenues for research in neurodegenerative diseases alomedika.comnih.gov.
The following table summarizes some key research findings related to this compound's activity:
| Finding | Description | Reference(s) |
| LSD1 Inhibition (Ki) | 59 nM | mims.com |
| Effect on Histone Methylation | Modulates bulk histone methylation in cancer cells | alomedika.comnih.gov |
| Overlap with LSD1-deficient cells (ChIP-seq) | Significant overlap in H3K4 methylation patterns | alomedika.comnih.gov |
| Effect on Cancer Cell Proliferation | Reduces proliferation rate in LNCaP and H460 cells | alomedika.comnih.gov |
| Combination effects with HDAC inhibitors (H460) | Additive to synergistic effects with some HDAC inhibitors | alomedika.comnih.gov |
| Neuroprotective effects | Protects neurons exposed to oxidative stress | alomedika.comnih.gov |
These findings underscore this compound's utility as a research tool and highlight the potential areas for further academic exploration into the biological consequences of LSD1 inhibition.
Structure
2D Structure
Properties
CAS No. |
1808112-57-3 |
|---|---|
Molecular Formula |
C18H24ClN3O |
Molecular Weight |
333.9 g/mol |
IUPAC Name |
N-[4-(2-hydrazinylethyl)phenyl]-4-phenylbutanamide;hydrochloride |
InChI |
InChI=1S/C18H23N3O.ClH/c19-20-14-13-16-9-11-17(12-10-16)21-18(22)8-4-7-15-5-2-1-3-6-15;/h1-3,5-6,9-12,20H,4,7-8,13-14,19H2,(H,21,22);1H |
InChI Key |
DMYVXSOAWIWRSQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCCC(=O)NC2=CC=C(C=C2)CCNN.Cl |
Origin of Product |
United States |
Synthetic Methodologies for Bizine and Its Analogues
Retrosynthetic Analysis of the Bizine Scaffold
A retrosynthetic analysis of the this compound structure suggests key disconnections that guide the synthetic route. The amide bond connecting the 4-phenylbutanamide (B72729) moiety to the substituted phenyl ring is a primary disconnection point, suggesting the coupling of a 4-phenylbutanoic acid derivative with a 4-(2-hydrazinylethyl)aniline derivative or a protected form thereof. The hydrazinylethyl group attached to the phenyl ring represents another significant functional handle. The reported synthetic approaches indicate that the hydrazine (B178648) moiety is introduced at a late stage of the synthesis. nih.govresearchgate.netresearchgate.netresearchgate.net This implies that a precursor containing a suitable leaving group on the ethyl chain attached to the phenyl ring is reacted with hydrazine.
Classical Synthetic Routes for this compound
Classical synthetic routes for this compound and its analogues typically involve sequential reactions to assemble the molecular framework, with a key step being the introduction of the hydrazine group.
The synthesis of this compound (specifically the dihydrochloride (B599025) salt, compound 12d) has been described as proceeding from N-[4-(2-Bromoethyl)phenyl]-4-phenylbutanamide (compound 17c). google.com While the complete multi-step pathway to synthesize intermediate 17c is not exhaustively detailed in the immediately available search snippets, the general approach for phenelzine (B1198762) analogues involves building the core structure before the final hydrazine introduction. nih.govresearchgate.netresearchgate.netresearchgate.net This likely includes the formation of the amide bond between a phenylbutanoic acid derivative and a suitably substituted aniline, followed by the introduction of the bromoethyl group.
A crucial intermediate in the synthesis of this compound is N-[4-(2-Bromoethyl)phenyl]-4-phenylbutanamide (17c). google.com The final step in the synthesis of this compound (as the dihydrochloride salt) involves the reaction of this bromoethyl intermediate with anhydrous hydrazine. google.com
The reaction conditions for this key step, as reported for the synthesis of N-[4-(2-Hydrazinylethyl)phenyl]-4-phenylbutanamide dihydrochloride (12d), involve dissolving N-[4-(2-Bromoethyl)phenyl]-4-phenylbutanamide (17c) in ethanol (B145695) (EtOH) under a nitrogen atmosphere. google.com Anhydrous hydrazine is then added dropwise to the stirred solution. google.com The mixture is subsequently refluxed for 1 hour. google.com The reaction is monitored by Thin Layer Chromatography (TLC). google.com After cooling, the ethanol is removed, and an aqueous sodium hydroxide (B78521) solution is added. google.com
| Reactant 1 | Reactant 2 | Solvent | Atmosphere | Temperature | Time | Product |
| N-[4-(2-Bromoethyl)phenyl]-4-phenylbutanamide | Anhydrous Hydrazine | EtOH | Nitrogen | Reflux | 1 hour | N-[4-(2-Hydrazinylethyl)phenyl]-4-phenylbutanamide (this compound) |
Following the reaction and work-up, the this compound dihydrochloride salt is isolated as a white powder. google.com
Green Chemistry Approaches in this compound Synthesis
Based on the available search results, there is no specific information detailing dedicated green chemistry approaches specifically developed for the synthesis of this compound or its analogues. While the broader field of chemical synthesis is increasingly exploring sustainable methodologies, the provided literature focuses on the classical synthetic route involving organic solvents and reagents.
Information regarding solvent-free or other sustainable methodologies specifically applied to the synthesis of this compound was not found in the consulted search results.
Stereoselective Synthesis of this compound and Chiral Analogues
Stereoselective synthesis is a crucial aspect of organic chemistry, aiming to produce a desired stereoisomer (enantiomer or diastereomer) in unequal amounts during a chemical reaction. iupac.org This is particularly important for biologically active compounds, as different stereoisomers can exhibit distinct pharmacological profiles. While specific detailed procedures for the stereoselective synthesis of this compound are not extensively detailed in the immediately available search results, the synthesis of chiral analogues of related compounds, such as amines and benzodiazepines, highlights the general approaches that could be applicable.
Methods for achieving stereoselectivity include the use of chiral starting materials (chiral pool), resolution of racemic mixtures, employing chiral auxiliaries, and enantioselective synthesis utilizing chiral reagents or catalysts. ethz.ch For instance, asymmetric organocatalytic synthesis has been explored for creating chiral homoallylic amines, which share some structural features with the hydrazine-containing this compound. beilstein-journals.orgnih.gov These methods often involve controlling the stereochemical outcome through carefully designed catalysts or reagents that influence the transition state of the reaction. ethz.chnih.gov
The development of chiral analogues of this compound would likely involve incorporating stereogenic centers into the molecule's structure. Given this compound's structure containing a butanamide chain and a hydrazinylethyl group attached to a phenyl ring, potential chiral centers could be introduced on the aliphatic chain or potentially on modified phenyl ring systems or the hydrazine moiety. The synthesis of chiral benzodiazepine (B76468) derivatives through condensation reactions also demonstrates the application of stereoselective methods in creating heterocyclic compounds with defined stereochemistry. nih.gov
Developing stereoselective routes to this compound and its analogues would be essential for exploring the stereochemical impact on its LSD1 inhibitory activity and potential off-target effects.
Synthesis of Deuterated or Labeled this compound for Mechanistic Studies
Isotopic labeling, particularly with deuterium (B1214612) (²H) or carbon-13 (¹³C), is an invaluable technique for elucidating reaction mechanisms, studying metabolic pathways, and improving the pharmacokinetic properties of drug candidates. nih.gov Deuterated compounds are also used as internal standards in analytical techniques like mass spectrometry. nih.gov
The synthesis of deuterated or labeled this compound would involve incorporating isotopes at specific positions within the molecule. General methods for introducing deuterium into organic molecules include reactions with deuterated reagents, such as heavy water (D₂O) or deuterated reducing agents. google.comgoogle.comyoutube.com For example, the preparation of deuterated aromatic compounds can be achieved through reactions involving deuterium oxide under specific conditions. google.comgoogle.com
Given that this compound contains phenyl rings and an aliphatic chain, deuteration could potentially be achieved through catalytic exchange reactions on the aromatic or aliphatic protons using a deuterium source. google.comgoogle.comnih.gov The synthesis of selectively deuterated amines has been reported using metal-free conditions involving triflic acid and triethylsilane, highlighting advancements in precise isotopic labeling. nih.gov
Labeled this compound, for instance with a ¹³C isotope at a specific carbon atom or deuterium at various positions, would be highly beneficial for mechanistic studies of its interaction with LSD1, understanding its metabolic fate in biological systems, and potentially for quantitative analysis in complex matrices. nih.govnih.gov
High-Throughput Synthesis Strategies for this compound Derivative Libraries
High-throughput synthesis (HTS) and combinatorial chemistry are powerful approaches for rapidly generating large libraries of structurally diverse compounds. These libraries are then typically screened for desired biological activities, accelerating the drug discovery process. nih.gov
Applying HTS strategies to this compound derivatives would involve the parallel or combinatorial synthesis of compounds with variations in the different parts of the this compound structure: the phenyl rings, the butanamide chain, and the hydrazinylethyl group. This could involve solid-phase synthesis, solution-phase parallel synthesis, or a combination of both. nih.gov
General strategies for library synthesis include the use of modular building blocks and efficient coupling reactions that can be easily automated and performed in parallel. nih.govmdpi.com For example, the synthesis of diverse benzofuran (B130515) derivatives has been achieved through modular routes involving C-H arylation and transamidation reactions, demonstrating the power of combining different chemical transformations for library generation. mdpi.com
For this compound derivatives, a library could be constructed by varying substituents on the phenyl rings, modifying the length or saturation of the butanamide chain, or altering the hydrazine moiety. High-throughput purification and analytical techniques would be essential to characterize the synthesized compounds within the library. The goal of such an endeavor would be to explore the structure-activity relationships of this compound as an LSD1 inhibitor and potentially identify novel analogues with improved potency, selectivity, or pharmacokinetic properties. researchgate.net The development of high-throughput mechanochemistry has also shown promise for the parallel synthesis of various derivatives. rsc.org
The synthesis and screening of small molecule libraries, including those based on scaffolds like this compound, represent a significant strategy in modern chemical biology and drug discovery efforts. nih.gov
Chemical Reactivity and Mechanistic Organic Transformations of Bizine
Reaction Mechanisms Involving the Hydrazine (B178648) Moiety
The hydrazine moiety (-NH-NH2) in Bizine is a highly reactive functional group, primarily known for its nucleophilic character due to the presence of two nitrogen atoms with lone pairs of electrons. Hydrazines readily participate in condensation reactions with carbonyl compounds (aldehydes and ketones) to form hydrazones. This involves a nucleophilic attack by one of the hydrazine nitrogen atoms on the carbonyl carbon, followed by elimination of water. wikipedia.org
Furthermore, the N-N bond in hydrazine can undergo various transformations, including oxidation and reduction reactions. Hydrazines can act as reducing agents, being oxidized to nitrogen gas. wikipedia.org In the context of this compound's biological activity as an LSD1 inhibitor, the hydrazine group is implicated in its mechanism of action, potentially involving oxidative activation. researchgate.netnih.govresearchgate.net Studies on related hydrazine-containing probes suggest that their interaction with enzymes can occur via both polar and radicaloid mechanisms, leading to covalent modification. nih.govresearchgate.net This suggests that the hydrazine nitrogen atoms in this compound could potentially be involved in reactions generating radical species under specific conditions, leading to covalent adducts. However, detailed mechanistic studies on the non-enzymatic organic reactions of this compound's hydrazine are limited in the provided sources.
Reactivity of the Amide Linkage and Phenyl Moieties
This compound contains an amide linkage (-NH-CO-) and two phenyl rings. The amide group is generally less reactive than amines or carbonyls due to resonance stabilization, which delocalizes the nitrogen's lone pair into the carbonyl group. Amides can undergo hydrolysis under acidic or basic conditions to yield a carboxylic acid and an amine. They can also be reduced to amines. However, these reactions typically require forcing conditions.
The two phenyl moieties in this compound, a phenylethyl group and a phenyl group at the end of a butanamide chain, exhibit typical aromatic reactivity. Phenyl rings can undergo electrophilic aromatic substitution (EAS) reactions, such as halogenation, nitration, sulfonation, and Friedel-Crafts reactions. The regioselectivity of these reactions would be influenced by the substituents already present on the rings. The phenyl ring directly attached to the amide nitrogen via the ethyl linker has an electron-donating alkyl group and an electron-donating amide nitrogen (though the amide resonance reduces this effect), which would primarily direct electrophilic attack to the ortho and para positions. The terminal phenyl ring is attached to an alkyl chain, which is weakly activating and ortho/para directing.
Specific chemical reactions or mechanistic studies focusing on the reactivity of the amide linkage or the phenyl moieties within the this compound structure were not detailed in the provided search results. Their reactivity would largely follow established patterns for these functional groups in similar molecular contexts.
Electrophilic and Nucleophilic Aromatic Substitution Reactions on this compound Derivatives
Electrophilic aromatic substitution (EAS) is a common reaction for activating aromatic rings, as discussed above. Nucleophilic aromatic substitution (NAS), while less common for simple benzene (B151609) rings, can occur, particularly if the ring is substituted with electron-withdrawing groups or through mechanisms involving highly reactive intermediates like benzynes. organic-chemistry.orgmasterorganicchemistry.comorganicchemistrytutor.comyoutube.comyoutube.comyoutube.com
Given the structure of this compound, EAS on the electron-rich phenyl rings is more likely than direct NAS on an unsubstituted carbon. However, if this compound were modified to include a good leaving group on one of the phenyl rings and strong electron-withdrawing groups (e.g., nitro groups) in ortho or para positions, NAS via an addition-elimination mechanism could become feasible. organic-chemistry.orgmasterorganicchemistry.comyoutube.com Alternatively, under very strong basic conditions with a suitable leaving group, an elimination-addition mechanism involving a benzyne (B1209423) intermediate could occur, potentially leading to a mixture of substitution products. masterorganicchemistry.comorganicchemistrytutor.comyoutube.comyoutube.com
While the synthesis of this compound involves the introduction of the hydrazine moiety, suggesting potential derivatization strategies researchgate.net, specific examples or detailed mechanisms of EAS or NAS reactions performed directly on this compound or its derivatives were not found in the provided information.
Reductive and Oxidative Transformations of this compound
The hydrazine moiety in this compound is susceptible to both reduction and oxidation. As mentioned earlier, hydrazines can be oxidized to nitrogen gas. wikipedia.org The oxidation of the hydrazine group in this compound is potentially relevant to its biological activity. researchgate.netnih.govresearchgate.net Controlled oxidation could lead to diazenes or other nitrogen-containing species.
Reduction of the hydrazine moiety could potentially cleave the N-N bond, leading to primary amines. The amide group can also be reduced to an amine under appropriate conditions, typically using strong reducing agents like lithium aluminum hydride. The phenyl rings are generally resistant to reduction under mild conditions but can be hydrogenated under high pressure with appropriate catalysts.
Specific reductive or oxidative transformations applied to this compound in a synthetic context were not detailed in the search results. The observed "oxidative degradation" of a different compound also named "this compound" (a piperazinone) in amine scrubbing is not relevant to the reactivity of N-[4-(2-hydrazinylethyl)phenyl]-benzenebutanamide. walshmedicalmedia.com
Chemo- and Regioselective Derivatization Strategies for this compound
The presence of multiple functional groups in this compound presents opportunities and challenges for chemoselective and regioselective derivatization. Chemoselectivity refers to the preferential reaction of one functional group over others in a molecule youtube.comnih.gov, while regioselectivity concerns the preference for reaction at a specific site within a functional group or molecule youtube.comnih.govrsc.org.
The highly nucleophilic hydrazine moiety is likely the most reactive site towards electrophiles under mild conditions, allowing for selective acylation, alkylation, or condensation reactions. For instance, reaction with aldehydes or ketones would selectively target the hydrazine to form hydrazones. wikipedia.org
Derivatization of the phenyl rings via EAS would require conditions specific to aromatic substitution and would be influenced by the existing substituents. Differentiating the reactivity of the two phenyl rings might be possible based on their electronic environment and steric accessibility.
Modifications of the amide group would likely require different reaction conditions compared to the hydrazine or phenyl rings, potentially allowing for chemoselective transformations.
While the synthesis of this compound involves a late-stage hydrazine introduction researchgate.net, suggesting that the rest of the molecule can be assembled first, detailed chemo- and regioselective strategies for modifying this compound after its synthesis were not extensively described in the provided information. General principles of protecting groups and reaction conditions would be applicable to achieve selectivity when targeting specific functional groups in this compound.
Kinetic and Thermodynamic Aspects of this compound Reactions
The kinetics of a chemical reaction describes its rate, while thermodynamics describes the energy changes and equilibrium associated with the reaction. harvard.edubitesizebio.com Understanding the kinetics and thermodynamics of this compound's reactions is crucial for optimizing reaction conditions and predicting product distributions.
For reactions involving the hydrazine moiety, factors such as pH, temperature, concentration of reactants, and the presence of catalysts would influence the reaction rate. Condensation reactions of hydrazines are often acid-catalyzed. wikipedia.org
For aromatic substitution reactions, the activation energy and the stability of intermediates (e.g., sigma complexes in EAS) play significant roles in determining reaction rates and regioselectivity. youtube.com
While the kinetics of this compound's biological effect (e.g., on histone methylation) has been studied researchgate.net, and its enzyme inhibition kinetics (Ki(inact) for LSD1) is reported biomol.comcaymanchem.com, detailed kinetic and thermodynamic parameters (like rate constants, activation energies, enthalpy changes, or equilibrium constants) for typical organic transformations of this compound's functional groups were not found in the provided search results. General principles of chemical kinetics and thermodynamics apply to reactions involving the functional groups present in this compound. harvard.edubitesizebio.comreadthedocs.ionih.govorientjchem.org
Data Tables
Specific quantitative data tables detailing the kinetics or thermodynamics of this compound's organic reactions were not available in the search results. The most relevant quantitative data found pertains to its biological activity.
| Property | Value (this compound) | Source |
| LSD1 Inhibition (Ki(inact)) | 59 nM | biomol.comcaymanchem.com |
| EC50 (H3K4Me2 increase) | ~2 µM (in LNCaP cells) | researchgate.netresearchgate.netethernet.edu.et |
| IC50 (Growth inhibition) | 16 µM (in LNCaP cells) | ethernet.edu.et |
Note: These data relate to this compound's biological effects and enzyme inhibition, not its general organic reactivity kinetics or thermodynamics.
Mechanistic Elucidation of Bizine S Interactions at the Molecular Level
Impact of Bizine on Histone Methylation Dynamics in Cellular Models
Treatment with this compound has a discernible impact on histone methylation patterns in cellular contexts, particularly on the dimethylation status of lysine (B10760008) 4 on histone H3 (H3K4me2). nih.govnih.govnih.gov16streets.comuni.luwikipedia.orgfishersci.ca
This compound effectively modulates bulk histone methylation in various cancer cell lines. nih.govnih.govnih.gov16streets.comuni.luwikipedia.orgfishersci.ca Studies using Western blotting have shown a dose-dependent increase in the global H3K4Me2 signal in cancer cell lines such as LNCaP, H460, A549, and MDA-MB-231 following this compound treatment. nih.govrmreagents.comnih.govnih.gov In LNCaP cells, the half maximal effective concentration (EC50) for this increase in H3K4Me2 was approximately 2 μM after 48 hours of treatment. nih.govrmreagents.comnih.gov Importantly, this compound treatment did not result in significant reproducible changes in the methylation status of other histone H3 marks examined, including H3K4me1, H3K4me3, unmethylated H3K4, H3K9me2, H3K9Ac, and H3K36Me3. nih.govrmreagents.comnih.gov This selective increase in H3K4Me2 levels is consistent with the known enzymatic activity of LSD1, which primarily demethylates H3K4me1 and H3K4me2. nih.govnih.gov Time course experiments in LNCaP cells revealed that changes in H3K4Me2 could be detected as early as 6 hours after exposure to this compound, and these effects persisted for up to 96 hours. nih.govnih.gov An interesting observation was a reproducible drop in H3K4Me2 levels at the 12-hour time point, suggesting a potentially complex dynamic equilibrium involving competing methyltransferase and demethylase activities. nih.govnih.gov
| Cellular Effect (LNCaP cells) | EC50/IC50 (μM) | Time Point | Assay Method |
|---|---|---|---|
| Increase in Global H3K4Me2 | ~2 | 48 hours | Western Blot |
| Inhibition of Cell Proliferation | 16 | 48 hours | ³H-thymidine incorporation |
| Cellular Effect (H460 cells) | IC50 (μM) | Time Point | Assay Method |
|---|---|---|---|
| Inhibition of Cell Proliferation | 14 | 48 hours | ³H-thymidine incorporation |
Molecular Mechanisms Underlying this compound's Influence on Cell Proliferation in Research Cell Lines
Beyond its direct effects on histone methylation, this compound has been shown to influence the proliferation of cancer cell lines. nih.govnih.govnih.gov16streets.comfishersci.carmreagents.com Studies using a ³H-thymidine incorporation assay, a measure of DNA synthesis rate, demonstrated that this compound can slow the rate of cellular proliferation. nih.govrmreagents.com The half maximal inhibitory concentrations (IC50) for proliferation inhibition after 48 hours of treatment were determined to be 14 μM in H460 lung cancer cells and 16 μM in LNCaP prostate cancer cells. nih.govrmreagents.com These IC50 values for antiproliferative effects were notably higher than the EC50 values observed for the increase in H3K4Me2 levels, suggesting that the impact on global H3K4 methylation might not be the sole determinant of the observed antiproliferative activity. nih.govrmreagents.com This discrepancy raised questions about the complete mechanistic basis of this compound's effects on cancer cell proliferation. nih.gov Further investigations explored the potential for combination therapies, revealing that this compound could exhibit additive to synergistic effects on cell growth when used in conjunction with certain histone deacetylase (HDAC) inhibitors in H460 cells. nih.govnih.govnih.gov16streets.comfishersci.ca The precise molecular basis for this synergy is not fully elucidated but may involve complex interactions between the pathways influenced by LSD1 and HDAC inhibition. nih.gov The influence of LSD1 inhibition on cell proliferation is a complex process that can involve the regulation of differentiation pathways and other cellular mechanisms. nih.gov
Mechanistic Insights into this compound's Neuroprotective Effects Under Oxidative Stress Conditions in in vitro Neural Systems
Oxidative stress plays a significant role in the pathogenesis of various neurodegenerative disorders, arising from an imbalance between the production of reactive oxygen species (ROS) and the capacity of the endogenous antioxidant defense system. nih.govfrontiersin.orgmdpi.comfrontiersin.org Excessive ROS can lead to damage to lipids, DNA, and proteins, ultimately contributing to neuronal dysfunction and death. nih.govfrontiersin.org Identifying compounds that can mitigate oxidative damage is a key strategy in developing potential neuroprotective therapies.
This compound, a compound identified as N-[4-(2-hydrazinylethyl)phenyl]-benzenebutanamide, has demonstrated neuroprotective effects in in vitro models of oxidative stress. axonmedchem.commedchemexpress.com Research indicates that neurons exposed to oxidative stress were protected in the presence of this compound. axonmedchem.com This suggests a potential application for this compound in conditions characterized by oxidative neuronal injury, such as neurodegenerative diseases. axonmedchem.com
While the comprehensive molecular mechanisms underlying this compound's neuroprotective action under oxidative stress are still under investigation, available data point to its activity as a potent and selective inhibitor of lysine-specific demethylase 1 (LSD1). axonmedchem.commedchemexpress.comapexbt.com LSD1 is an epigenetic enzyme involved in the oxidative demethylation of histones, influencing gene expression. apexbt.com Inhibition of LSD1 by compounds like this compound can modulate bulk histone methylation. axonmedchem.comapexbt.com The precise link between LSD1 inhibition and neuroprotection against oxidative stress is an active area of research. However, epigenetic modifications are known to play a role in cellular responses to stress, including oxidative stress. Modulating gene expression through LSD1 inhibition could potentially upregulate antioxidant defense pathways or downregulate pro-apoptotic signals in neurons subjected to oxidative insults.
Studies on other neuroprotective agents have highlighted the importance of pathways such as the nuclear factor-erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) pathway in combating oxidative stress by enhancing antioxidant enzyme expression. mdpi.comfrontiersin.org While a direct link between this compound and the Nrf2-ARE pathway is not explicitly detailed in the provided information, its role as an LSD1 inhibitor suggests a potential for indirect modulation of pathways relevant to oxidative stress response through epigenetic mechanisms. Further detailed in vitro studies are necessary to fully elucidate the specific molecular targets and downstream signaling cascades responsible for this compound's observed neuroprotective effects in neural systems under oxidative stress conditions.
Structure-Activity Relationship (SAR) Studies for Optimized Biological Potency and Selectivity
Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry to understand how the chemical structure of a compound relates to its biological activity. gardp.orgwikipedia.orgcollaborativedrug.comnih.gov This understanding guides the modification of molecular structures to enhance desired activities, such as potency and selectivity, and minimize undesirable ones. wikipedia.orgcollaborativedrug.com this compound, a phenelzine (B1198762) analogue with a phenyl-butyrylamide appendage, has been characterized in terms of its inhibitory activity against LSD1 and related enzymes. apexbt.com
Key to understanding this compound's biological profile are its inhibitory constants (Ki) against its primary target, LSD1, and its selectivity against related monoamine oxidases (MAO-A and MAO-B) and the LSD1 homologue, LSD2. axonmedchem.com The reported Ki(inact) values provide crucial data for SAR analysis, indicating the potency and selectivity of this compound. axonmedchem.com
| Enzyme Target | Ki(inact) Value (µM) |
| LSD1 | 0.059 |
| MAO-A | 2.6 |
| MAO-B | 6.5 |
| LSD2 | ~11 |
Data derived from search result axonmedchem.com.
These values demonstrate that this compound is a potent inhibitor of LSD1 with a Ki(inact) of 0.059 µM. axonmedchem.com Importantly, it exhibits significant selectivity, showing considerably higher Ki values for MAO-A (2.6 µM), MAO-B (6.5 µM), and LSD2 (~11 µM). axonmedchem.com This selectivity profile is a critical aspect of this compound's potential as a therapeutic agent, suggesting a lower likelihood of off-target effects associated with the inhibition of MAO enzymes or LSD2.
SAR studies on this compound and its analogues would involve systematically modifying different parts of the molecule – the hydrazinylethyl group, the phenyl rings, and the butanamide chain – and assessing the impact of these modifications on the inhibitory potency against LSD1 and the selectivity profile against MAO-A, MAO-B, and LSD2. By correlating structural changes with changes in activity, researchers can identify the key functional groups and structural features essential for potent and selective LSD1 inhibition. This information is invaluable for designing optimized analogues with improved pharmacological properties, potentially leading to more effective and safer neuroprotective agents.
Further SAR investigations could explore the impact of modifications on aspects such as binding affinity, reversibility of inhibition, metabolic stability, and ability to cross biological membranes, all of which are important for developing a clinically viable compound.
Advanced Spectroscopic and Structural Characterization of Bizine and Its Complexes
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the three-dimensional structure and conformational dynamics of small molecules like Bizine in solution. nih.govnih.gov By analyzing the chemical shifts, coupling constants, and nuclear Overhauser effects (NOEs), a detailed picture of the molecule's geometry and the spatial relationships between its atoms can be constructed.
For a molecule with the complexity of this compound (N-[4-(2-hydrazinylethyl)phenyl]-benzenebutanamide), 1D NMR spectra (¹H and ¹³C) would provide initial information on the number and types of protons and carbons present. nih.govmt.comf1000research.com The proton NMR spectrum would be expected to show distinct signals for the aromatic protons on the two phenyl rings, as well as resonances for the ethylhydrazine (B1196685) and benzenebutanamide side chains. The integration of these signals would confirm the number of protons in each chemical environment. nih.gov
2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to establish connectivity between protons and carbons, respectively. This would allow for the unambiguous assignment of all signals in the spectra. NOESY (Nuclear Overhauser Effect Spectroscopy) experiments would be particularly crucial for conformational analysis, revealing through-space interactions between protons that are close in proximity, which helps to define the molecule's preferred conformation in solution. wayne.edu Theoretical studies on the conformational changes in hydrazine-containing molecules can provide a basis for understanding the potential dynamics of the hydrazine (B178648) moiety in this compound. doi.orgnih.gov
Table 1: Hypothetical ¹H NMR Data for this compound
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 7.10 - 7.30 | m | 9H | Aromatic protons |
| 6.80 | d | 2H | Aromatic protons |
| 3.40 | t | 2H | -CH₂-NH- |
| 2.80 | t | 2H | -CH₂-CH₂-NH- |
| 2.50 | t | 2H | -CO-CH₂- |
| 1.90 | p | 2H | -CH₂-CH₂-Ph |
| 4.50 | br s | 3H | -NH-NH₂ |
Note: This table is a hypothetical representation of expected NMR data for this compound and is for illustrative purposes.
Mass Spectrometry Techniques for Metabolite Identification and Interaction Studies in Research Models
Mass spectrometry (MS) is a powerful analytical technique used to determine the mass-to-charge ratio of molecules, providing information about their molecular weight and elemental composition. anu.edu.aupreprints.org For this compound, a certificate of analysis has indicated a protonated molecular ion (MH+) at m/z 298.0, which is consistent with its molecular formula of C18H23N3O. nih.gov
In the context of studying this compound's role as an LSD1 inhibitor, mass spectrometry is invaluable. massbank.eu It can be used to identify metabolites of this compound in biological systems, shedding light on its metabolic fate and potential bioactivation pathways. By analyzing samples from in vitro or in vivo models treated with this compound, novel metabolites can be detected and their structures elucidated using tandem mass spectrometry (MS/MS). semanticscholar.org This involves isolating the metabolite of interest and fragmenting it to obtain structural information. The study of hydrazine-containing compounds by mass spectrometry can provide insights into the fragmentation patterns that might be expected for this compound and its metabolites. nih.govresearchgate.netnih.gov
Furthermore, native mass spectrometry can be employed to study the non-covalent interactions between this compound and its target protein, LSD1. nih.gov This technique allows for the direct observation of the protein-ligand complex in the gas phase, providing stoichiometric information and an estimation of the binding affinity.
X-ray Crystallography and Cryo-Electron Microscopy of this compound-Protein Complexes
To understand the precise binding mode of this compound to LSD1, high-resolution structural techniques like X-ray crystallography and cryo-electron microscopy (cryo-EM) are essential. acs.orgnih.gov These methods can provide an atomic-level picture of the this compound-LSD1 complex, revealing the specific amino acid residues involved in the interaction and the conformational changes that occur upon binding.
While a crystal structure of this compound in complex with LSD1 is not publicly available, numerous studies have successfully determined the structures of LSD1 in complex with other inhibitors. nih.govresearchgate.netplos.orgfrontiersin.orgcreative-biostructure.com These studies provide a framework for understanding how inhibitors bind to the active site of LSD1. It is anticipated that this compound, as a phenelzine (B1198762) analog, would bind in the substrate-binding pocket of LSD1, with its hydrazine group potentially interacting with the FAD cofactor. The phenylbutanamide moiety would likely form interactions with surrounding hydrophobic and polar residues, contributing to its binding affinity and selectivity. researchgate.netnih.gov
The general process for obtaining a this compound-LSD1 complex structure would involve co-crystallizing the purified LSD1 protein with this compound or soaking this compound into pre-formed LSD1 crystals. nih.gov The resulting crystals would then be subjected to X-ray diffraction to generate an electron density map, from which the atomic model of the complex can be built and refined.
Circular Dichroism (CD) Spectroscopy for Chirality and Conformational Studies
Circular dichroism (CD) spectroscopy is a valuable technique for studying the chirality of molecules and the secondary structure of proteins. plos.orgcreative-biostructure.com While this compound itself is not chiral, its binding to the chiral environment of the LSD1 active site can induce a CD signal. nih.govnih.govmassbank.eu This induced circular dichroism (ICD) can be used to monitor the binding of this compound to LSD1 and to probe the nature of the binding interaction. mdpi.com
Furthermore, CD spectroscopy is highly sensitive to changes in the secondary structure of proteins. nih.gov Upon binding of this compound, conformational changes in LSD1 may occur, which could be detected as alterations in the far-UV CD spectrum of the protein. By monitoring the CD signal at a specific wavelength as a function of this compound concentration, the binding affinity (dissociation constant, Kd) can be determined.
Table 2: Potential Applications of CD Spectroscopy in this compound Research
| Application | Experimental Approach | Expected Outcome |
|---|---|---|
| Confirming this compound-LSD1 Binding | Measuring the induced CD spectrum of this compound upon addition of LSD1. | Observation of a new CD signal in the absorption region of this compound. |
| Determining Binding Affinity | Titrating LSD1 with increasing concentrations of this compound and monitoring the change in the CD signal. | A sigmoidal binding curve from which the Kd can be calculated. |
Fourier-Transform Infrared (FTIR) and Raman Spectroscopy for Functional Group Analysis and Binding Site Characterization
Fourier-transform infrared (FTIR) and Raman spectroscopy are vibrational spectroscopy techniques that provide information about the functional groups present in a molecule. rsc.orgresearchgate.net A certificate of analysis for this compound confirms its identity via IR spectroscopy. nih.gov The FTIR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its various functional groups, such as the N-H stretches of the hydrazine and amide groups, the C=O stretch of the amide, and the C-H and C=C vibrations of the aromatic rings. nih.govnih.govnih.gov
When this compound binds to LSD1, changes in the vibrational frequencies of its functional groups can occur, which can be detected by difference FTIR or Raman spectroscopy. f1000research.comsemanticscholar.orgnih.gov For example, the formation of hydrogen bonds between the amide C=O of this compound and amino acid residues in the LSD1 active site would likely lead to a shift in the C=O stretching frequency. These changes can provide valuable insights into the specific interactions that stabilize the this compound-LSD1 complex.
Fluorescence Spectroscopy for Ligand-Target Binding Assays and Intracellular Localization Studies
Fluorescence spectroscopy is a highly sensitive technique that can be used to study ligand-target binding and to visualize the localization of molecules within cells. plos.orgnih.gov While the intrinsic fluorescence of this compound has not been reported, it is possible that its binding to LSD1 could alter the intrinsic fluorescence of the protein's tryptophan and tyrosine residues. nih.gov This change in protein fluorescence upon ligand binding can be used to determine the binding affinity. Alternatively, fluorescently labeled derivatives of this compound could be synthesized to facilitate binding studies. researchgate.netnih.govcreative-biostructure.comrsc.org
Fluorescence anisotropy is another powerful tool for quantifying protein-ligand interactions. By measuring the change in the polarization of fluorescence of a labeled this compound analog upon binding to the much larger LSD1 protein, a binding isotherm can be generated to determine the Kd.
For intracellular localization studies, a fluorescently tagged this compound derivative could be introduced to cells, and its distribution could be visualized using fluorescence microscopy. This would provide information on whether this compound is able to cross cell membranes and accumulate in specific cellular compartments where LSD1 is located.
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| N-[4-(2-hydrazinylethyl)phenyl]-benzenebutanamide |
Computational and Theoretical Investigations of Bizine
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction6.2. Molecular Docking Simulations of Bizine with Target Proteins6.3. Molecular Dynamics Simulations to Explore Binding Stability and Conformational Changes6.4. Quantitative Structure-Activity Relationship (QSAR) Modeling for Design of Novel LSD1 Inhibitors6.5. In Silico Prediction of Potential Off-Targets and Selectivity Profiling6.6. Cheminformatics and Data Mining for this compound-Related Chemical Space
Without any foundational data on the structure and activity of a compound named "this compound," any attempt to generate the requested content would be speculative and would not meet the standards of a professional and authoritative scientific article.
It is possible that "this compound" is a novel or proprietary compound name that is not yet in the public domain, or that it is referred to by a different name in the scientific literature. If a more common chemical name or a specific publication reference can be provided, a detailed article could be generated.
Applications of Bizine As a Chemical Biology Tool
Bizine as a Probe for Epigenetic Pathway Research
This compound functions as a chemical probe to investigate the roles of LSD1 and associated epigenetic pathways. Its potency and selectivity for LSD1 over other related enzymes like monoamine oxidases A and B (MAO-A/B) and LSD2 are crucial for specifically targeting this epigenetic node. nih.govnih.gov Studies have shown that treatment with this compound leads to the modulation of bulk histone methylation in cancer cells, specifically increasing the levels of H3K4Me2. mims.comnih.govnih.govwikipedia.org This effect is consistent with LSD1's known function in demethylating H3K4. Further research using techniques like ChIP-seq has demonstrated a statistically significant overlap in the H3K4 methylation patterns of genes affected by this compound treatment and those altered in LSD1-deficient cells, reinforcing its utility as a specific LSD1 probe for studying gene regulation. mims.comnih.gov By using this compound to inhibit LSD1 activity, researchers can delineate the downstream effects of this epigenetic modification on gene expression and cellular processes.
Use of this compound in Developing Novel Assays for Histone Demethylases
The study and characterization of histone demethylases like LSD1 require robust and reliable assay methods. This compound, as a well-characterized inhibitor, plays a role in the development and validation of these assays. LSD1 demethylase activity can be measured using various approaches, including those that detect the formaldehyde (B43269) released during the demethylation reaction or antibody-based assays that monitor the methylation status of histone substrates. wikipedia.org The potency of LSD1 inhibitors, including this compound, is typically assessed using such in vitro enzymatic assays. By using this compound as a reference compound with known inhibitory activity (Ki(inact) values have been reported), researchers can validate the performance of new assay formats or screening platforms designed to identify novel histone demethylase inhibitors. For instance, this compound's potent inhibition of LSD1 (Ki(inact) of 59 nM) nih.govnih.gov makes it a suitable positive control in assays aimed at discovering more potent or selective inhibitors.
| Enzyme | Ki(inact) (µM) |
|---|---|
| LSD1 | 0.059 |
| MAO-A | 2.6 |
| MAO-B | 6.5 |
| LSD2 | ~11 |
This compound as a Scaffold for Rational Drug Design and Optimization of Epigenetic Modulators
This compound's structure, a phenelzine (B1198762) analogue with a phenyl-butyrylamide appendage, and its demonstrated potency and selectivity against LSD1 make it a valuable starting point or lead compound in the rational design of new epigenetic modulators. mims.comnih.gov Rational drug design involves using the structural and mechanistic understanding of a target protein (like LSD1) and its interaction with a ligand (like this compound) to design molecules with improved properties, such as increased potency, selectivity, or pharmacokinetic profiles. As LSD1 is considered a promising therapeutic target for various diseases, particularly cancer, the development of effective and selective inhibitors is an active area of research. This compound serves as an example of how modifying existing scaffolds (like the MAO inhibitor phenelzine) can lead to the discovery of more potent and selective epigenetic enzyme inhibitors. nih.gov Structure-activity relationship (SAR) studies based on the this compound scaffold can guide the synthesis and evaluation of analogue compounds to optimize their inhibitory activity and target specificity.
Development of Affinity Probes and Bioconjugates of this compound for Target Identification
Identifying the direct protein targets of small molecules is crucial for understanding their mechanisms of action and potential off-target effects. Affinity probes and bioconjugates are powerful tools for this purpose. Given that this compound contains a hydrazine (B178648) group, a functional group that can be utilized in chemical reactions for conjugation, it is structurally amenable to modification for the development of affinity probes. Affinity probes typically incorporate a tag (e.g., biotin (B1667282) for pull-down assays or a fluorophore for visualization) and sometimes a photoreactive group for covalent cross-linking upon irradiation. By creating this compound-based affinity probes, researchers could potentially capture and identify proteins that directly interact with this compound in complex biological mixtures, such as cell lysates or even in live cells. This would help confirm LSD1 as a direct target in cellular contexts and potentially identify novel interacting partners or off-targets, providing a more complete picture of this compound's molecular pharmacology.
Integration of this compound in Multi-Omics Studies for Unraveling Biological Pathways
Multi-omics approaches, which integrate data from multiple layers of biological information such as genomics, epigenomics, transcriptomics, proteomics, and metabolomics, offer a holistic view of biological systems and are powerful for unraveling complex pathways. As an epigenetic modulator, this compound's effects are inherently linked to changes in the epigenome and consequently impact transcription and potentially other downstream molecular layers. Integrating data from experiments where cells or model systems are treated with this compound across different omics platforms can provide a comprehensive understanding of how LSD1 inhibition perturbs biological pathways. For example, combining epigenomic data (e.g., histone methylation status measured by ChIP-seq) with transcriptomic data (e.g., gene expression profiling by RNA-seq) in this compound-treated cells can reveal the direct links between LSD1-mediated histone modifications and gene regulation. mims.comnih.gov Further integration with proteomic or metabolomic data could shed light on the functional consequences of these epigenetic and transcriptional changes, helping to unravel the intricate biological pathways influenced by LSD1 activity.
Application of this compound in Establishing in vitro Disease Models for Mechanistic Research
In vitro disease models, utilizing cell lines, primary cells, or more complex systems like organoids, are essential for studying disease mechanisms and evaluating potential therapeutic interventions in a controlled environment. This compound has been applied in various in vitro settings to model and study diseases where LSD1 is implicated. For instance, this compound has been used to treat cancer cell lines, such as LNCaP (prostate cancer) and H460 (lung cancer), demonstrating its ability to reduce cell proliferation in these models. mims.comnih.gov These studies utilize cancer cell lines as in vitro models to investigate the anti-proliferative effects of LSD1 inhibition. Furthermore, this compound has shown protective effects on neurons exposed to oxidative stress, suggesting its potential application in in vitro models of neurodegenerative diseases where oxidative damage plays a role. nih.govnih.gov The use of this compound in these diverse in vitro models allows researchers to explore the mechanistic consequences of LSD1 inhibition in specific disease contexts, contributing to the understanding of disease pathogenesis and the potential therapeutic utility of targeting LSD1.
| Cell Line | Disease Context | IC50 (µM) |
|---|---|---|
| H460 | Lung cancer | 14 |
| LNCaP | Prostate cancer | 16 |
| Neurons | Neurodegenerative disease model (oxidative stress) | Not specified (Protective effect observed) |
Future Research Directions and Unexplored Avenues for Bizine
Development of Novel Synthetic Strategies for Enhanced Efficiency and Scalability
The current synthesis of Bizine, while effective for laboratory-scale research, may present challenges for large-scale production. Future research should focus on developing more efficient and scalable synthetic routes. nih.gov Key areas of exploration include:
Catalytic Methods: Investigating the use of novel catalysts to streamline key bond-forming reactions. This could involve exploring C-H activation or cross-coupling strategies to reduce the number of synthetic steps and improve atom economy.
Flow Chemistry: Adapting the synthesis of this compound to a continuous flow process. Flow chemistry offers advantages in terms of safety, reproducibility, and scalability, making it an attractive option for industrial production.
A comparative analysis of potential synthetic strategies is presented in Table 1.
Table 1: Comparison of Potential Synthetic Strategies for this compound
| Synthetic Strategy | Potential Advantages | Potential Challenges |
|---|---|---|
| Convergent Synthesis | Higher overall yield, easier purification of intermediates. | Requires careful planning of disconnection sites. |
| Catalytic Methods | Increased efficiency, reduced waste, milder reaction conditions. | Catalyst development and optimization can be time-consuming. |
| Flow Chemistry | Improved safety, scalability, and reproducibility. | Requires specialized equipment and process optimization. |
Exploration of New Biological Targets and Interaction Mechanisms Beyond LSD1
While this compound is a potent LSD1 inhibitor, its potential interactions with other biological targets remain largely unexplored. glpbio.com Future research should investigate the broader pharmacological profile of this compound to identify novel mechanisms of action and potential off-target effects. nih.govresearchgate.net This could involve:
Proteome-wide Screening: Utilizing techniques such as chemical proteomics and thermal shift assays to identify other proteins that directly bind to this compound.
Phenotypic Screening: Assessing the effects of this compound in a wide range of cell-based assays to uncover unexpected biological activities.
Structural Biology: Determining the crystal structures of this compound in complex with any newly identified targets to understand the molecular basis of interaction.
Design of Next-Generation Chemical Probes Based on the this compound Scaffold
The this compound scaffold provides an excellent starting point for the development of new chemical probes to investigate epigenetic processes. nih.govthesgc.org Future efforts in this area could focus on:
Photoaffinity Probes: Incorporating photoreactive groups into the this compound structure to allow for covalent labeling of binding partners upon UV irradiation. This can help to identify both strong and transient interactions.
Fluorescent Probes: Attaching fluorescent dyes to the this compound molecule to enable visualization of its subcellular localization and dynamics using advanced microscopy techniques. nih.gov
Bifunctional Molecules: Designing molecules that link this compound to a ligand for an E3 ubiquitin ligase, thereby inducing the targeted degradation of LSD1. This approach, known as PROTAC (Proteolysis Targeting Chimera), offers a powerful tool for studying protein function.
Advanced Mechanistic Studies using Single-Molecule Techniques
To gain a deeper understanding of how this compound interacts with LSD1 and other potential targets, advanced biophysical techniques can be employed. nih.govnih.gov Single-molecule techniques, in particular, offer the ability to observe individual molecular events in real-time. youtube.comyoutube.com Key areas for investigation include:
Single-Molecule FRET (Förster Resonance Energy Transfer): Measuring the conformational changes in LSD1 upon this compound binding.
Optical Tweezers: Directly measuring the forces involved in the interaction between this compound and its target proteins.
Mass Photometry: Characterizing the stoichiometry and assembly of protein complexes in the presence of this compound. youtube.com
Computational Predictions of this compound’s Interactions with Unexplored Biological Systems
Computational modeling and simulation can play a crucial role in predicting the potential interactions of this compound with a wide range of biological systems. ymaws.comnih.gov This can help to prioritize experimental studies and generate new hypotheses. Future computational work could involve:
Molecular Docking: Screening large databases of protein structures to identify potential new targets for this compound.
Molecular Dynamics Simulations: Simulating the dynamic behavior of this compound in complex with its targets to understand the key interactions that govern binding affinity and selectivity.
Machine Learning: Developing predictive models based on existing data to identify potential biological activities and off-target effects of this compound and its analogs. nih.govsciencedaily.com
Potential for this compound in Materials Science or Analytical Chemistry Applications (Purely Chemical Context)
Beyond its biological applications, the unique chemical structure of this compound may lend itself to applications in materials science and analytical chemistry. wikipedia.orgnih.govcorning.comboisestate.edu While speculative, these avenues are worth exploring:
Self-Assembling Materials: Investigating the ability of this compound derivatives to self-assemble into ordered nanostructures with interesting optical or electronic properties.
Sensors: Developing this compound-based sensors for the detection of specific metal ions or small molecules through changes in fluorescence or other spectroscopic signals.
Chromatography: Utilizing this compound as a stationary phase in chromatographic applications for the separation of specific classes of molecules.
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of Bizine to ensure reproducibility in academic settings?
- Methodology : Design multi-step synthesis protocols with controlled variables (e.g., temperature, solvent purity, catalyst ratios) and validate reproducibility through repeated trials. Use spectroscopic techniques (e.g., NMR, IR) for intermediate characterization and HPLC for purity assessment. Document deviations in reaction yields using comparative tables (e.g., "Yield vs. Catalyst Type") to identify optimal conditions .
Q. What experimental parameters are critical for validating this compound’s stability under varying environmental conditions?
- Methodology : Conduct accelerated stability studies by exposing this compound to stressors (light, humidity, temperature). Employ kinetic modeling (e.g., Arrhenius equation) to predict degradation pathways. Use mass spectrometry to identify degradation byproducts and quantify stability thresholds via regression analysis .
Q. Which analytical techniques are most effective for distinguishing this compound from structurally similar compounds?
- Methodology : Perform comparative spectral analysis (e.g., X-ray crystallography for structural elucidation, tandem MS for fragmentation patterns). Develop a decision matrix ranking techniques by specificity, cost, and throughput (e.g., "Technique vs. Discrimination Accuracy") .
Advanced Research Questions
Q. How can contradictory spectral data for this compound in existing literature be resolved?
- Methodology : Apply meta-analysis frameworks to aggregate datasets from multiple studies. Use multivariate statistics (e.g., PCA) to identify outliers or instrumental biases. Propose standardized protocols for spectral acquisition (e.g., solvent-free NMR, standardized calibration) to minimize variability .
Q. What computational models best predict this compound’s reactivity in novel chemical environments?
- Methodology : Combine DFT calculations with machine learning (e.g., graph neural networks) to simulate reaction pathways. Validate models against experimental kinetic data using error-metric tables (e.g., "Predicted vs. Observed Activation Energy") .
Q. How do impurities in this compound synthesis impact its pharmacological profile?
- Methodology : Design impurity-spiking experiments to correlate impurity levels (e.g., via LC-MS) with bioactivity changes (e.g., IC50 shifts in enzyme assays). Use dose-response matrices and ANOVA to quantify significance .
Methodological Frameworks
Q. What strategies address low sample availability in this compound’s in vitro toxicity studies?
- Methodology : Implement microfluidic platforms to reduce reagent consumption. Apply Bayesian statistics to extrapolate dose-response relationships from limited datasets. Use sensitivity analysis to identify critical thresholds for toxicity .
Q. How can multi-omics approaches resolve gaps in this compound’s mechanism of action?
- Methodology : Integrate transcriptomic, proteomic, and metabolomic data via network analysis (e.g., STRING DB). Develop hypothesis-driven workflows (e.g., "Omics Integration Pipeline") to prioritize pathways affected by this compound exposure .
Data Analysis & Reporting
Q. What statistical methods are appropriate for non-linear dose-response relationships in this compound studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
